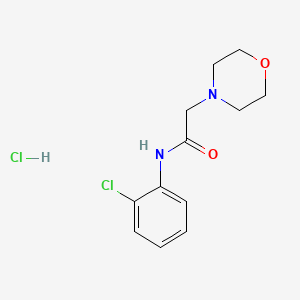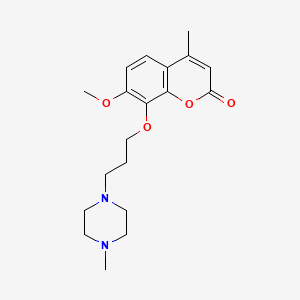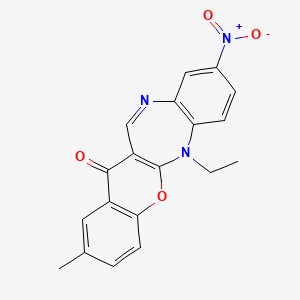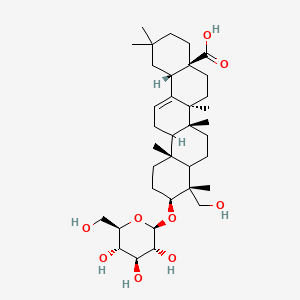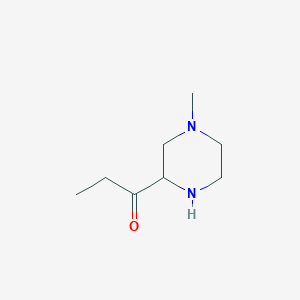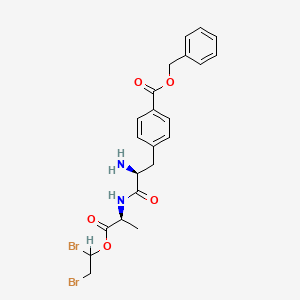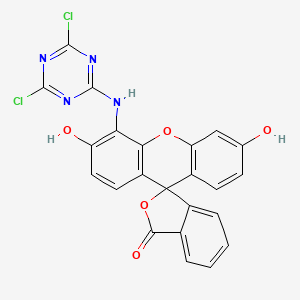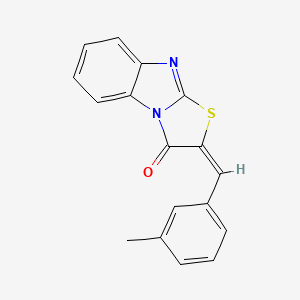
Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- is a heterocyclic compound that features a fused thiazole and benzimidazole ring system. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- typically involves the condensation of appropriate thiazole and benzimidazole precursors under specific conditions. Common reagents might include aldehydes, amines, and catalysts that facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Thiazolo(3,2-a)benzimidazol-3(2H)-one derivatives with different substituents.
- Benzimidazole derivatives with various fused ring systems.
- Thiazole derivatives with different functional groups.
Uniqueness
Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- is unique due to its specific fused ring structure and the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
87986-86-5 |
|---|---|
Fórmula molecular |
C17H12N2OS |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(2E)-2-[(3-methylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C17H12N2OS/c1-11-5-4-6-12(9-11)10-15-16(20)19-14-8-3-2-7-13(14)18-17(19)21-15/h2-10H,1H3/b15-10+ |
Clave InChI |
JECWNODXJNCAAO-XNTDXEJSSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2 |
SMILES canónico |
CC1=CC(=CC=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


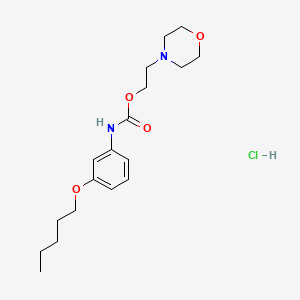
![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)
